molecular formula C6H9NO3 B13813828 (1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid

(1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid

Cat. No.: B13813828
M. Wt: 143.14 g/mol
InChI Key: AMAYWRJNZWREGD-LXZBKHJPSA-N
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Description

(1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid is a compound of interest in various fields of chemistry and biology. This compound features a cyclopentane ring with a hydroxyimino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride under acidic conditions to form the hydroxyimino group. The carboxylic acid group can be introduced through subsequent oxidation reactions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,3-dione: This compound shares a similar cyclopentane ring structure but lacks the hydroxyimino and carboxylic acid groups.

    Cyclopentanone oxime: Similar to (1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid but without the carboxylic acid group.

Uniqueness

What sets this compound apart is the presence of both the hydroxyimino and carboxylic acid groups, which confer unique reactivity and binding properties. This dual functionality allows for a broader range of chemical transformations and biological interactions compared to its analogs.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H9NO3/c8-6(9)4-1-2-5(3-4)7-10/h4,10H,1-3H2,(H,8,9)/b7-5+/t4-/m0/s1

InChI Key

AMAYWRJNZWREGD-LXZBKHJPSA-N

Isomeric SMILES

C1C/C(=N\O)/C[C@H]1C(=O)O

Canonical SMILES

C1CC(=NO)CC1C(=O)O

Origin of Product

United States

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